1-butyl-1H-benzimidazol-5-amine
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Overview
Description
1-Butyl-1H-benzimidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse applications in medicinal chemistry, corrosion inhibition, and material science
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been developed into many compounds with diverse therapeutic applications, including the alleviation of aging-related diseases .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit TRPC4 and TRPC5 channels .
Biochemical Pathways
It has been suggested that benzimidazole derivatives might inhibit mitochondrial respiration, activate mitochondrial unfolded protein response and ampk, recruit sir-21 and SKN-1, and finally, through the transcription factor DAF-16, delay the aging process of Caenorhabditis elegans .
Pharmacokinetics
Benzimidazoles, in general, are known for their broad range of chemical and biological properties, which suggests they may have diverse pharmacokinetic profiles .
Result of Action
It has been suggested that benzimidazole derivatives can extend the lifespan of caenorhabditis elegans in a daf-16/foxo-dependent way .
Action Environment
Benzimidazole derivatives have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
They have been found to inhibit various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects .
Molecular Mechanism
Benzimidazoles are known to interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides .
Preparation Methods
The synthesis of 1-butyl-1H-benzimidazol-5-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by alkylation. One common method includes:
Condensation Reaction: 1,2-phenylenediamine reacts with an aldehyde under acidic conditions to form a benzimidazole intermediate.
Alkylation: The intermediate is then alkylated using butyl halide in the presence of a base to yield this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Butyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Butyl-1H-benzimidazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their pharmacological properties, such as antiviral, antifungal, and anti-inflammatory activities.
Industry: It is used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .
Comparison with Similar Compounds
1-Butyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazol-5-amine: Similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and applications.
1-Ethyl-1H-benzimidazol-5-amine: Features an ethyl group, which may influence its solubility and reactivity.
1-Propyl-1H-benzimidazol-5-amine: Contains a propyl group, affecting its biological activity and industrial uses .
The uniqueness of this compound lies in its specific substituent, which can enhance its effectiveness in certain applications, such as corrosion inhibition and pharmaceutical development.
Properties
IUPAC Name |
1-butylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIYHTXCMFVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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